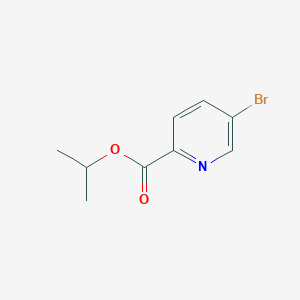

Isopropyl 5-bromopicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 5-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAGHTMRQLGIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isopropyl 5 Bromopicolinate and Its Congeners

Esterification Pathways for Picolinic Acids

The formation of the isopropyl ester group is a critical step in the synthesis of the target compound. Two primary methods for this transformation are Fischer esterification and transesterification.

Fischer Esterification Protocols for Isopropyl Ester Formation

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.com The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate, which then eliminates water to yield the ester.

In the context of isopropyl 5-bromopicolinate synthesis, this involves the direct reaction of 5-bromopicolinic acid with isopropanol (B130326) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the reversible reaction towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed, often by azeotropic distillation. google.com

Table 1: Representative Conditions for Fischer Esterification of Picolinic Acids

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Picolinic Acid | Ethanol | H₂SO₄ | Ethanol | Reflux | 12 | 85 |

| 5-Bromopicolinic Acid | Isopropanol | H₂SO₄ | Isopropanol | Reflux | 16 | ~80 (estimated) |

| Nicotinic Acid | Butanol | Alkyl Sulfonic Acids | Benzene (B151609) | 134 | 20 | High |

This table presents a compilation of typical conditions and yields for Fischer esterification of picolinic acid and its derivatives based on established literature procedures. The yield for this compound is an estimation based on similar reactions.

Transesterification Reactions Employing Isopropanol

Base-catalyzed transesterification is often preferred due to faster reaction rates at lower temperatures. nih.gov Common catalysts include sodium methoxide (B1231860) or potassium hydroxide (B78521). The mechanism involves the nucleophilic attack of the isopropoxide ion (formed by the reaction of isopropanol with the base) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and releases the original alkoxide.

Table 2: General Conditions for Base-Catalyzed Transesterification

| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Methyl Picolinate (B1231196) | Isopropanol | Sodium Methoxide | Isopropanol | 60-80 | 2-6 |

| Ethyl Nicotinate | Isopropanol | Potassium Carbonate | Isopropanol | Reflux | 8-12 |

| Methyl 5-bromopicolinate | Isopropanol | Sodium Isopropoxide | Isopropanol | 70 | 4 |

This table illustrates general conditions for the transesterification of pyridine-based esters with isopropanol. Specific yields can vary depending on the substrate and precise reaction conditions.

Regioselective Halogenation Strategies on Pyridine (B92270) Carboxylates

The introduction of a bromine atom at the C-5 position of the pyridine ring is a crucial step that can be achieved through various halogenation strategies. The regioselectivity of this reaction is of paramount importance.

Electrophilic Bromination at the C-5 Position of the Pyridine Ring

Direct electrophilic bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, the presence of an activating group or specific reaction conditions can facilitate this transformation. For the synthesis of this compound, the bromination would typically be performed on a pre-formed isopropyl picolinate substrate.

N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of various aromatic and heteroaromatic compounds. The reaction conditions, including the solvent and temperature, can be optimized to favor bromination at the desired position. For pyridine derivatives, the reaction often proceeds via an electrophilic substitution mechanism.

Directed Ortho-Metallation and Subsequent Bromination Methods

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophile, such as a bromine source.

In the case of pyridine carboxylates, the ester group can act as a directing group. However, this typically directs metalation to the C-3 position. To achieve substitution at the C-5 position, a different directing group or a substrate with blocking groups at other positions would be necessary.

Synthesis via Organometallic Intermediates

The use of organometallic intermediates provides a versatile approach to the synthesis of substituted pyridines. One common method involves the formation of a Grignard reagent from a bromopyridine derivative. This organomagnesium compound can then react with a suitable electrophile.

For the synthesis of this compound, a potential route could involve the reaction of a Grignard reagent derived from a dibromopyridine with an appropriate chloroformate ester. For instance, the Grignard reagent of 2,5-dibromopyridine (B19318) could be reacted with isopropyl chloroformate. This reaction would need to be carefully controlled to ensure selective reaction at the desired position.

Another approach involves the reaction of an organolithium reagent with carbon dioxide to form a carboxylic acid, which can then be esterified. For example, 5-bromopyridine can be lithiated and then carboxylated to give 5-bromopicolinic acid, which can subsequently be converted to the isopropyl ester via Fischer esterification as described in section 2.1.1. masterorganicchemistry.commasterorganicchemistry.com

Grignard Reagent Formation from Brominated Pyridine Precursors and Subsequent Quenching

The formation of a Grignard reagent from a brominated pyridine precursor is a fundamental organometallic transformation. This method typically involves the reaction of a bromopyridine with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org However, a more common and controlled approach for functionalized pyridines is the halogen-magnesium exchange reaction. researchgate.net In this process, a commercially available Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is used to swap the bromine atom on the pyridine ring with a magnesium halide moiety at room temperature. researchgate.netgoogle.com This exchange creates a pyridylmagnesium halide, a potent nucleophile.

The formation of the pyridylmagnesium reagent is often quantitative and can be performed on various isomers of bromopyridine. researchgate.net The resulting Grignard reagent is highly reactive and can be "quenched" with a suitable electrophile to introduce a desired functional group. For the synthesis of a picolinate ester, the Grignard reagent would be reacted with an appropriate chloroformate, such as isopropyl chloroformate. The reaction proceeds via nucleophilic acyl substitution, where the pyridyl Grignard attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride and forming the target isopropyl ester.

Table 1: Grignard Formation and Quenching for Pyridine Derivatives

| Step | Reactants | Reagents | Product | Key Considerations |

| 1. Halogen-Mg Exchange | 5-Bromopyridine derivative | iPrMgCl, THF | 5-Pyridylmagnesium chloride | Reaction is typically performed at room temperature. researchgate.net |

| 2. Quenching | 5-Pyridylmagnesium chloride | Isopropyl chloroformate | Isopropyl 5-substituted-picolinate | The electrophile is added to the pre-formed Grignard reagent. |

This table illustrates a generalized pathway. Specific reaction conditions may vary based on the full structure of the pyridine precursor.

Cross-Coupling Approaches Utilizing Organozinc or Organotin Reagents

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. acs.org For the synthesis of congeners of this compound, where the bromine atom is replaced by another organic group, organozinc (Negishi coupling) and organotin (Stille coupling) reagents are particularly effective.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. acs.org To synthesize a derivative of this compound, the brominated ester would serve as the organic halide. An organozinc reagent (R-ZnX) is then introduced, and with a palladium catalyst, the 'R' group from the organozinc compound replaces the bromine atom on the pyridine ring. These reactions are valued for the high functional group tolerance of organozinc reagents. nih.gov Recent advancements have even enabled these couplings to be performed in water at room temperature, enhancing the "green" credentials of the synthesis. organic-chemistry.org

Stille Coupling: The Stille reaction pairs an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. thermofisher.com Similar to the Negishi reaction, this compound acts as the halide partner. The key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, including esters. thermofisher.com Despite the toxicity concerns associated with tin compounds, this method remains a cornerstone of complex organic synthesis. thermofisher.com

Table 2: Comparison of Cross-Coupling Methodologies

| Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity, high functional group tolerance. acs.orgnih.gov |

| Stille Coupling | Organotin (R-SnR'3) | Palladium | Reagents are stable to air and moisture, wide functional group compatibility. thermofisher.com |

Derivation from Other 5-Bromopicolinate Esters (e.g., Methyl, Ethyl, Benzyl)

This compound can be efficiently synthesized from other, more readily available, esters of 5-bromopicolinic acid through a process called transesterification. This reaction involves the exchange of the alcohol portion of an ester with a different alcohol. masterorganicchemistry.com The conversion can be catalyzed by either an acid or a base.

In a typical procedure, an ester such as Methyl 5-bromopicolinate or Ethyl 5-bromopicolinate is dissolved in a large excess of isopropanol.

Acid-Catalyzed Transesterification: A strong acid catalyst, like sulfuric acid or scandium(III) triflate, is added to the solution. organic-chemistry.org The acid protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by isopropanol. The reaction is reversible, and using a large excess of isopropanol drives the equilibrium towards the formation of the desired isopropyl ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: Alternatively, a base such as sodium isopropoxide can be used as a catalyst. The isopropoxide anion acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide (e.g., methoxide or ethoxide) to yield this compound. masterorganicchemistry.com

The choice between acid and base catalysis often depends on the other functional groups present in the molecule.

Table 3: Transesterification Reaction Summary

| Starting Ester | Alcohol | Catalyst Type | Product |

| Methyl 5-bromopicolinate | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | This compound |

| Ethyl 5-bromopicolinate | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | This compound |

| Benzyl (B1604629) 5-bromopicolinate | Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | This compound |

Elucidating Chemical Reactivity and Derivatization Pathways of Isopropyl 5 Bromopicolinate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position of isopropyl 5-bromopicolinate provides a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. capes.gov.br This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For this compound, the C(sp²)-Br bond can be selectively coupled with various aryl, heteroaryl, or vinyl boronic acids. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Illustrative Suzuki-Miyaura Coupling of 5-Bromopicolinate Derivatives

This table presents representative conditions for the Suzuki-Miyaura coupling based on analogous 5-bromopyridine systems.

| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Isopropyl 5-phenylpicolinate | ~85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Isopropyl 5-(4-methoxyphenyl)picolinate | ~92 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | Isopropyl 5-(pyridin-3-yl)picolinate | ~78 |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | Isopropyl 5-vinylpicolinate | ~75 |

Negishi Coupling and Other Organozinc-Mediated Processes

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. lookchem.comnih.gov Organozinc reagents are known for their high functional group tolerance compared to more reactive organometallics like Grignard reagents. units.it The reaction of this compound with an organozinc compound (R-ZnX) in the presence of a palladium catalyst, such as Pd(OAc)₂ with a phosphine (B1218219) ligand, would yield the corresponding 5-substituted picolinate (B1231196). lookchem.comunits.it The process is valuable for introducing alkyl, aryl, and vinyl groups.

Table 2: Representative Conditions for Negishi Coupling of 5-Bromopyridines

This table illustrates typical conditions for Negishi coupling reactions involving halo-pyridines and organozinc reagents.

| Organozinc Reagent | Catalyst / Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | Isopropyl 5-phenylpicolinate | ~88 |

| Ethylzinc iodide | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 50 | Isopropyl 5-ethylpicolinate | ~70 |

| (Thiophen-2-yl)zinc bromide | PdCl₂(dppf) | THF | 60 | Isopropyl 5-(thiophen-2-yl)picolinate | ~82 |

Kumada Coupling and Related Organomagnesium-Mediated Reactions

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling methods developed, utilizing a Grignard reagent (organomagnesium halide) as the coupling partner with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. jk-sci.com While highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are intolerant of acidic functional groups (like -OH, -NH, -COOH) and can react with esters. wikipedia.orgjk-sci.com However, for coupling with this compound, careful control of reaction conditions, such as low temperatures, can favor the desired C-C bond formation at the C-5 position over nucleophilic attack at the ester carbonyl.

Table 3: General Conditions for Kumada Coupling of Aryl Bromides

This table outlines general parameters for Kumada coupling, adaptable for substrates like this compound.

| Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| Phenylmagnesium bromide | NiCl₂(dppe) | Diethyl Ether | 0 to 25 | Isopropyl 5-phenylpicolinate |

| Methylmagnesium bromide | [Pd(allyl)Cl]₂ / BPhos | THF | 25 to 60 | Isopropyl 5-methylpicolinate |

| Vinylmagnesium bromide | Pd(PPh₃)₄ | THF | 0 | Isopropyl 5-vinylpicolinate |

Stille Coupling with Organotin Reagents

The Stille reaction creates a C-C bond by coupling an organic halide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are air- and moisture-stable and tolerate a wide variety of functional groups, making the Stille reaction extremely versatile. wikipedia.orgyoutube.com The primary drawback is the toxicity of organotin compounds and their byproducts. organic-chemistry.org In this reaction, this compound would react with an organostannane like tributyl(aryl)tin in the presence of a palladium(0) catalyst to afford the 5-aryl picolinate ester.

Table 4: Example Conditions for Stille Coupling of Aryl Bromides

This table shows typical conditions for Stille coupling applicable to 5-bromopicolinate systems.

| Organotin Reagent | Catalyst | Additive | Solvent | Temperature (°C) | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 | Isopropyl 5-phenylpicolinate |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | THF | 70 | Isopropyl 5-vinylpicolinate |

| (Furan-2-yl)trimethylstannane | Pd(OAc)₂ | LiCl | DMF | 100 | Isopropyl 5-(furan-2-yl)picolinate |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. wikipedia.org Pyridine and its derivatives are inherently electron-deficient, which makes them more susceptible to nucleophilic attack than benzene (B151609). wikipedia.orglibretexts.org This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the isopropyl ester at the C-2 position of the target molecule.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the bromide at C-5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the bromide leaving group restores the aromaticity of the ring. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide from the 5-position of this compound, typically under basic conditions and sometimes with heating.

Table 5: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

This table provides examples of SNAr reactions on activated halo-pyridines.

| Nucleophile | Base | Solvent | Temperature (°C) | Product |

| Sodium methoxide (B1231860) (NaOMe) | - | Methanol | 65 | Isopropyl 5-methoxypicolinate |

| Piperidine | K₂CO₃ | DMSO | 120 | Isopropyl 5-(piperidin-1-yl)picolinate |

| Sodium thiophenoxide (NaSPh) | - | DMF | 100 | Isopropyl 5-(phenylthio)picolinate |

| Ammonia (B1221849) (aq.) | - | Ethanol | 150 (sealed tube) | Isopropyl 5-aminopicolinate |

Functional Group Interconversions of the Ester Moiety

The isopropyl ester group of the molecule is also a site for chemical modification, allowing for further diversification of the picolinate scaffold. These reactions typically target the electrophilic carbonyl carbon of the ester.

Saponification (Base-Catalyzed Hydrolysis): Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent will hydrolyze the isopropyl ester to the corresponding carboxylate salt. epa.gov Subsequent acidification yields 5-bromopicolinic acid. This reaction is essentially irreversible and is commonly used to unmask the carboxylic acid functionality.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) and heat. google.com This reaction is reversible, and the equilibrium can be driven towards the carboxylic acid product by using a large excess of water. Studies have shown that isopropyl esters can be more resistant to spontaneous and enzyme-mediated hydrolysis compared to simpler esters, a property attributed to steric shielding by the isopropyl group. nih.gov

Transesterification: By heating the isopropyl ester in a different alcohol (R'-OH) in the presence of an acid or base catalyst, the isopropyl group can be exchanged for the new alkyl group (R'). researchgate.net To drive the reaction to completion, the new alcohol is typically used in large excess, or the released isopropanol (B130326) is removed from the reaction mixture.

Amidation: The ester can be converted directly to an amide by reacting it with an amine (R₂NH). This reaction, known as aminolysis, often requires high temperatures or catalytic activation to proceed efficiently, as esters are less reactive towards amines than acyl chlorides.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ester into (5-bromopyridin-2-yl)methanol.

Hydrolysis to 5-bromopicolinic Acid

The ester functional group in this compound is susceptible to hydrolysis, a fundamental reaction in organic chemistry that cleaves the ester bond to yield a carboxylic acid and an alcohol. In this case, hydrolysis of this compound yields 5-bromopicolinic acid and isopropanol. This transformation can be catalyzed by either acid or base.

Under basic conditions, the reaction proceeds via a saponification mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the isopropoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the final 5-bromopicolinic acid product.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, isopropanol is eliminated, and the carboxylic acid is formed.

The resulting product, 5-bromopicolinic acid, is a valuable synthetic intermediate. chemrxiv.org For instance, it can be prepared by the oxidation of 5-bromo-2-methylpyridine (B113479) using potassium permanganate. chemrxiv.org

Table 1: Reaction Conditions for the Synthesis of 5-bromopicolinic Acid

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridine | Potassium Permanganate | Water | 85-90°C | 77-78% | chemrxiv.org |

This table presents examples of synthetic routes to 5-bromopicolinic acid, the product of this compound hydrolysis.

Amidation and Reduction Reactions

The ester moiety of this compound can be readily converted into other functional groups, such as amides and alcohols, through amidation and reduction reactions, respectively.

Amidation: The reaction of this compound with ammonia or a primary or secondary amine leads to the formation of the corresponding 5-bromopicolinamide. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This nucleophilic acyl substitution reaction typically requires heating and involves the attack of the amine nucleophile on the ester carbonyl carbon, followed by the elimination of isopropanol. youtube.com The reaction can be driven to completion by using an excess of the amine or by removing the isopropanol byproduct. youtube.com This method is versatile for creating primary, secondary, and tertiary amides. masterorganicchemistry.com

Reduction: The ester group can be reduced to a primary alcohol, (5-bromopyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comlibretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. commonorganicchemistry.comlibretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the isopropoxide and a second hydride addition to the intermediate aldehyde. chemistrysteps.com

Table 2: General Conditions for Ester Transformations

| Transformation | Reagent(s) | Solvent(s) | General Conditions |

|---|---|---|---|

| Amidation | Ammonia, Primary or Secondary Amine | - | Heating |

This table outlines typical reagents and conditions for the amidation and reduction of esters like this compound.

Further Halogenation Reactions (e.g., to Isopropyl 5-bromo-3-iodopicolinate)

The pyridine ring of this compound, being an electron-deficient aromatic system, presents challenges for electrophilic aromatic substitution reactions like further halogenation. nih.gov However, under specific conditions, it is possible to introduce another halogen atom onto the ring. The synthesis of a di-halogenated derivative such as Isopropyl 5-bromo-3-iodopicolinate would require a regioselective iodination at the C-3 position.

The direct iodination of a 5-bromopyridine ring is not straightforward. The bromine atom is a deactivating group, and the pyridine nitrogen further deactivates the ring towards electrophilic attack. However, methods for the 3-selective halogenation of pyridines have been developed. chemrxiv.orgnih.gov One approach involves the formation of Zincke imine intermediates, which can then undergo regioselective halogenation. chemrxiv.orgchemrxiv.orgnih.gov Another strategy might involve metalation-halogenation sequences.

A relevant precedent is the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-amino-5-bromopyridine. ijssst.info In this process, iodination is achieved using potassium iodate (B108269) and potassium iodide in the presence of sulfuric acid. ijssst.info While the activating amino group facilitates this reaction, it suggests that with the appropriate reagents and conditions, iodination at the 3-position of the 5-bromopicolinate system could be feasible. The synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine also demonstrates the introduction of an iodine atom adjacent to a bromine on a pyridine-like ring system. chemicalbook.com

Table 3: Precedent for Iodination of Bromopyridine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-5-bromopyridine | Potassium Iodate, Potassium Iodide, Sulfuric Acid | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |

This table highlights examples of iodination reactions on brominated pyridine and related heterocyclic systems.

Applications of Isopropyl 5 Bromopicolinate in Complex Organic Synthesis

Key Intermediate in the Synthesis of Diverse Heterocyclic Frameworks

The pyridine (B92270) ring is a fundamental scaffold in a vast number of functional molecules. researchgate.net Isopropyl 5-bromopicolinate serves as an exemplary starting material for the elaboration of this core structure into more complex heterocyclic frameworks. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the strategic installation of new carbon-carbon and carbon-nitrogen bonds, respectively, thereby enabling the fusion of the pyridine core with other cyclic or acyclic moieties.

For instance, the coupling of the 5-bromo position with various boronic acids or esters can generate biaryl structures, which are prevalent in many pharmaceutical and material science applications. Similarly, amination reactions provide access to a range of substituted aminopyridines, which are themselves important precursors for further cyclization and functionalization, leading to the creation of novel polycyclic and heterocyclic systems. mdpi.com The isopropyl ester at the 2-position can be readily hydrolyzed or transformed into other functional groups, adding another layer of synthetic versatility.

Precursor for Pharmacologically Active Pyridine-Based Agents

The pyridine motif is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. researchgate.net Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a desirable component in the design of new therapeutic agents.

Building Block for Novel Pharmaceutical Scaffolds

This compound provides a reliable and adaptable starting point for the construction of novel pharmaceutical scaffolds. Medicinal chemists can leverage the reactivity of the bromo substituent to explore a wide chemical space through combinatorial and parallel synthesis approaches. By systematically varying the groups introduced at the 5-position, libraries of compounds can be rapidly generated and screened for biological activity. This strategy of "scaffold hopping" and molecular hybridization, where fragments of known active molecules are combined, is a powerful tool in modern drug discovery. mdpi.com The synthesis of pyrrolo[2,3-d]pyrimidine analogs, for example, has utilized pyridine-based building blocks in the development of kinase inhibitors. mdpi.com

Synthesis of Compounds with Potential Biological Activities

Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net The strategic functionalization of the this compound core allows for the synthesis of molecules designed to interact with specific biological targets. For example, the synthesis of substituted pyridines is a key area of research in the development of new antibacterial agents to combat multidrug-resistant pathogens. The structural framework provided by this starting material is instrumental in creating compounds with the potential for significant therapeutic impact.

Utility in Agrochemical Development

Beyond pharmaceuticals, the pyridine ring is a critical component in many modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Pyridine-based compounds play a crucial role in crop protection and food security. researchgate.netcolab.ws

This compound and related brominated pyridines are valuable precursors in the synthesis of new agrochemical products. The halogen atom can be a key feature for biological activity or serve as a handle for further chemical modification. The isopropyl ester group can enhance the lipid solubility of a molecule, which may aid in its penetration through the waxy cuticles of plants or the exoskeletons of insects, thereby improving the efficacy of the active ingredient. The development of novel pyridine-based agrochemicals is an ongoing field of research aimed at discovering more effective and environmentally benign solutions for agriculture. nih.govcolab.ws

Contributions to Natural Product Synthesis and Analog Generation

The total synthesis of complex natural products is a benchmark for the power and precision of modern organic chemistry. These endeavors not only provide access to rare and valuable substances but also drive the development of new synthetic methodologies.

Synthesis of Fusaric Acid and Related Pyridine Alkaloids

A notable application of the 5-bromopicolinate scaffold is in the synthesis of the natural product Fusaric Acid (5-butylpyridine-2-carboxylic acid) and its analogs. wikipedia.orgnih.gov Fusaric acid, a mycotoxin produced by various Fusarium species, exhibits a range of biological activities and is a target of significant synthetic interest. wikipedia.orgnih.gov

While specific published syntheses may utilize other esters (e.g., benzyl (B1604629) ester), the core strategy often involves a 5-halopicolinate derivative as a key intermediate. nih.gov A common approach involves a cross-coupling reaction at the 5-position to install the butyl side chain, followed by hydrolysis of the ester to yield the final carboxylic acid. The use of a building block like this compound provides a convergent and flexible route that is readily adaptable to the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. nih.gov This allows researchers to probe the biological effects of modifying the side chain and other positions on the pyridine ring, potentially leading to the discovery of new agents with optimized properties.

Research Applications of this compound

| Synthetic Application Area | Key Reaction Type | Resulting Compound Class | Potential Field of Use |

| Heterocyclic Chemistry | Suzuki-Miyaura Coupling | Biaryl Pyridines | Pharmaceuticals, Material Science |

| Heterocyclic Chemistry | Buchwald-Hartwig Amination | Substituted Aminopyridines | Pharmaceutical Intermediates |

| Medicinal Chemistry | Scaffold Hopping / Hybridization | Novel Pyridine Scaffolds | Drug Discovery |

| Agrochemical Science | Side-Chain Functionalization | Pyridine-based Herbicides/Insecticides | Crop Protection |

| Natural Product Synthesis | Cross-Coupling & Hydrolysis | Fusaric Acid Analogs | Biological Research, SAR Studies |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis is fundamental for elucidating the precise structure of an organic molecule in solution. For Isopropyl 5-bromopicolinate, this would involve:

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of a molecule, which in turn confirms its elemental composition. Furthermore, the fragmentation analysis in HRMS offers valuable insights into the molecule's structure by showing how it breaks apart. For this compound, this would allow for the confirmation of its molecular formula, C₉H₁₀BrNO₂, and an understanding of its fragmentation pathways under mass spectrometric conditions. This specific data is not available in the reviewed literature.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes vibrations of the molecular bonds. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C=O (ester), C-O, and aromatic C-N and C-H bonds. While general vibrational regions for these functional groups are known, the specific wavenumbers and intensities for this particular compound have not been reported.

X-ray Crystallography

The absence of this fundamental spectroscopic and crystallographic data precludes the creation of a detailed and accurate scientific article as outlined. Further experimental research is required to characterize this compound and to make this information available to the scientific community.

Determination of Molecular Conformation and Stereochemistry

The conformation and stereochemistry of this compound are primarily dictated by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. The molecule consists of a 5-bromopyridine ring, an ester group, and an isopropyl group.

Key Conformational Features:

Planarity of the Picolinate (B1231196) Moiety: The ester group (COO) is expected to be largely coplanar with the pyridine (B92270) ring to maximize resonance stabilization. However, some degree of torsion can be expected due to steric hindrance from the isopropyl group.

Orientation of the Isopropyl Group: The isopropyl group can adopt various conformations through rotation around the O-CH bond. The most stable conformation would likely minimize steric clashes with the pyridine ring and the carbonyl oxygen.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating these conformational details in solution.

| Spectroscopic Technique | Anticipated Observations for this compound |

| ¹H NMR | The chemical shifts and coupling constants of the protons on the pyridine ring and the isopropyl group would provide insights into the electronic environment and dihedral angles between adjacent protons, respectively. The methine proton of the isopropyl group would appear as a septet, while the methyl protons would be a doublet. |

| ¹³C NMR | The chemical shifts of the carbon atoms would indicate their electronic environments. The carbonyl carbon of the ester would have a characteristic downfield shift. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | NOE experiments could reveal through-space proximities between protons, helping to establish the preferred orientation of the isopropyl group relative to the pyridine ring. |

The molecule does not possess a chiral center, and therefore, it is achiral and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds)

In the solid state, the crystal packing of this compound would be governed by a variety of intermolecular interactions, with halogen bonding playing a potentially significant role. The presence of a bromine atom on the electron-deficient pyridine ring makes it a prime candidate for forming halogen bonds.

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, the bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Br bond. This σ-hole can interact favorably with electron-rich sites on neighboring molecules.

Potential halogen bond acceptors in the crystal structure of this compound include:

The nitrogen atom of the pyridine ring.

The carbonyl oxygen atom of the ester group.

These interactions are directional and can significantly influence the supramolecular assembly of the molecules in the crystal lattice. The strength of these halogen bonds would fall in the range of weak to moderate non-covalent interactions.

Other Intermolecular Interactions:

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the isopropyl group and the pyridine ring as donors, and the oxygen and nitrogen atoms as acceptors, are also expected to be present.

The interplay of these various intermolecular forces would dictate the final crystal packing arrangement, influencing physical properties such as melting point and solubility. X-ray crystallography would be the definitive technique to experimentally determine the crystal structure and quantify these intermolecular interactions.

| Interaction Type | Potential Donor/Acceptor in this compound | Expected Geometric Characteristics |

| Halogen Bond | Donor: Br; Acceptor: N (pyridine), O (carbonyl) | The C-Br···N or C-Br···O angle would be close to 180°. The Br···N/O distance would be shorter than the sum of the van der Waals radii. |

| π-π Stacking | Pyridine rings of adjacent molecules | Parallel or offset arrangement of the aromatic rings with interplanar distances of approximately 3.3-3.8 Å. |

| Weak Hydrogen Bonds | Donor: C-H; Acceptor: O, N | H···O/N distances would be less than the sum of their van der Waals radii, with C-H···O/N angles typically greater than 120°. |

Mechanistic and Computational Studies on Reactions Involving Bromopicolinate Esters

Mechanistic Investigations of Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and understanding their mechanisms is crucial for developing more efficient and selective catalysts. acs.org The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

The catalyst, typically a palladium complex, plays a central role in facilitating each step of the cross-coupling cycle. The nature of the active catalytic species is a key area of investigation. Mechanistic studies, including computational, kinetic, and experimental approaches, have increasingly pointed to monoligated palladium(0) species, L1Pd(0), as the most active catalyst in the cycle. acs.org

The catalytic cycle begins with the oxidative addition of the halo-pyridine (like a bromopicolinate ester) to the low-coordinate Pd(0) complex. This step can be challenging for heterocyclic substrates due to potential coordination of the nitrogen atom to the palladium center, which can hinder the reaction. nih.gov Following oxidative addition, a Pd(II) intermediate is formed.

Throughout this cycle, various intermediates are formed. While often transient and difficult to isolate, their existence and structure are probed through a combination of kinetic analysis, in-situ spectroscopy, and computational modeling. For example, in Suzuki-Miyaura reactions, elusive intermediates containing a Pd-O-B subunit have been generated, observed, and characterized using low-temperature NMR spectroscopy, confirming their role in the transmetalation step. researchgate.net

Table 1: Key Steps and Intermediates in a Generic Pd-Catalyzed Cross-Coupling Reaction

| Step | Description | Key Intermediate(s) |

|---|---|---|

| Oxidative Addition | The aryl halide (Ar-X) reacts with the Pd(0) catalyst. | L-Pd(II)(Ar)(X) |

| Transmetalation | An organometallic reagent (R-M) transfers its organic group to the palladium center. | L-Pd(II)(Ar)(R) |

| Reductive Elimination | The two organic groups on the palladium couple, forming the product (Ar-R) and regenerating the Pd(0) catalyst. | L-Pd(0) |

The ligands coordinated to the palladium center are not mere spectators; they profoundly influence the catalyst's stability, activity, and selectivity. rsc.org The development of specialized, bulky, and electron-rich ligands has been a major advance in cross-coupling chemistry over the past two decades. nih.gov

Reactivity: Ligands such as sterically bulky dialkylbiarylphosphines (e.g., RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) have proven highly effective. nih.govnih.gov These ligands promote the formation of the highly active, low-coordinate L1Pd(0) species, which can readily undergo oxidative addition even with less reactive aryl chlorides. rsc.org They also accelerate the final reductive elimination step by alleviating steric congestion around the metal center. rsc.org For instance, in the C,N-cross coupling of 3-halo-2-aminopyridines, RuPhos and BrettPhos-derived precatalysts were identified as superior catalyst systems. nih.gov

Selectivity: In substrates with multiple reactive sites, the choice of ligand can be critical for controlling regioselectivity. The electronic and steric properties of the ligand can fine-tune the catalyst to preferentially react at one site over another. nih.gov For example, DFT calculations have been used to investigate the differences in catalytic activity between BrettPhos and RuPhos systems, revealing that steric hindrance and electronic structure differences lead to different rate-limiting steps (oxidative addition for BrettPhos vs. reductive elimination for RuPhos), which can be exploited to control reaction outcomes. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure of molecules like Isopropyl 5-bromopicolinate and for modeling the intricate details of their reaction mechanisms. nih.govmdpi.com

DFT calculations allow researchers to map out the potential energy surface of a reaction, providing detailed insights into reaction pathways, the structures of transient intermediates, and the energies of transition states. rsc.org This information is critical for understanding reaction kinetics and selectivity.

For palladium-catalyzed cross-coupling reactions, DFT studies have been used to:

Elucidate Mechanistic Details: Calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to identify the most favorable pathway and the rate-determining step. rsc.orgnih.gov

Explain Selectivity: By comparing the activation barriers for competing reaction pathways, DFT can explain observed chemo- and regioselectivity. For instance, studies have explored why C-C coupling might be favored over a competing C-O reductive elimination, finding that while the C-O pathway may have a lower barrier, the product of transmetalation is thermodynamically much more stable. rsc.org

Analyze Ligand Effects: DFT is employed to understand how different ligands influence the geometry and electronic properties of catalytic intermediates and transition states, thereby affecting their stability and reactivity. researchgate.net

These computational studies provide a molecular-level understanding that complements experimental findings and guides the rational design of new catalysts and reaction conditions. researchgate.net

DFT methods are also powerful tools for predicting various spectroscopic properties of molecules. By calculating the optimized molecular geometry, it is possible to compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govresearchgate.netnih.gov

For substituted pyridines and picolinic acids, DFT calculations have been successfully used to:

Assign Vibrational Spectra: Calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes. nih.govresearchgate.net

Predict NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated, helping to interpret experimental NMR data and understand how substituents influence the electronic environment of different atoms in the molecule. academicjournals.org

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter related to the molecule's electronic excitability and chemical reactivity. ias.ac.inresearcher.life Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com

Table 2: Representative DFT-Calculated Parameters for a Substituted Pyridine (B92270)

| Parameter | Description | Application |

|---|---|---|

| Optimized Geometry | Bond lengths and angles of the lowest energy conformation. | Foundation for all other calculations. researchgate.net |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR/Raman bands. | Aid in the interpretation of experimental spectra. nih.gov |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Indicate electronic reactivity and predict UV-Vis transitions. ias.ac.in |

| MEP Map | Visualization of the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com |

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR)

Molecular modeling techniques, including docking studies, are pivotal in medicinal chemistry for understanding and predicting how molecules interact with biological targets, thereby guiding the design of new therapeutic agents. nih.gov The principles of Structure-Activity Relationship (SAR) analysis seek to correlate a molecule's chemical structure with its biological activity. collaborativedrug.com For derivatives of picolinates, these methods can be used to explore their potential as inhibitors of enzymes or as ligands for receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from X-ray crystallography or NMR) and generating a low-energy 3D conformation of the ligand (e.g., a derivative of this compound). mdpi.com

Docking Simulation: Placing the ligand in the active site of the protein and using a scoring function to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. nih.gov

Analysis of Binding Modes: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.govmdpi.com

These studies are crucial for establishing an SAR. By systematically modifying the structure of a lead compound and evaluating the effect on its docking score and binding mode, researchers can identify which functional groups and structural features are essential for potent biological activity. researchgate.net For example, docking studies on a series of inhibitors can reveal that a specific substitution pattern enhances binding by forming an additional hydrogen bond with a key residue in the enzyme's active site. nih.gov This information is invaluable for the rational design of more potent and selective analogs. nih.gov While specific docking studies on this compound are not detailed in the literature, the established methodologies are directly applicable to it and its derivatives to explore their potential biological activities. mdpi.com

Conformational Analysis through Computational Methods

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like bromopicolinate esters. These methods allow for the determination of stable conformer geometries, the energy differences between them, and the rotational barriers that separate them. Techniques such as Density Functional Theory (DFT) and molecular mechanics are central to these analyses, offering insights into the molecule's flexibility and preferred shapes, which are crucial for understanding its reactivity and interactions.

Methodologies and Key Findings from Related Picolinate (B1231196) Systems

While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies can be understood from studies on analogous compounds, such as picolinic acid and other substituted esters.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations. mdpi.comiu.edu.sa For instance, studies on picolinamide, a related pyridine carboxamide, have utilized DFT calculations to investigate rotational barriers. These calculations are often in good agreement with experimentally determined values and help to dissect the energetic contributions, such as steric interactions and intramolecular hydrogen bonding, that dictate conformational preferences. nih.gov For substituted esters, DFT has been used to optimize the geometry of numerous possible conformers to identify the most stable arrangements. mdpi.com The choice of functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311+G(d,p)) is critical for obtaining accurate results. iu.edu.saresearchgate.net

A typical computational workflow for conformational analysis involves:

Initial Structure Generation: Defining a starting geometry for the molecule.

Conformational Search: Systematically or randomly rotating key dihedral angles to generate a wide range of possible conformations.

Geometry Optimization: Performing energy minimization on each generated conformer to find the nearest local energy minimum on the PES. This step determines the precise bond lengths and angles for each stable rotamer.

Energy Calculation: Calculating the single-point electronic energy for each optimized conformer using a higher level of theory or a larger basis set for greater accuracy.

Transition State Search: Locating the saddle points on the PES that connect the stable conformers to calculate the energy barriers for rotation.

Analysis of Rotational Barriers and Stable Conformers

For esters, a primary conformational feature is the orientation around the C-O single bond of the ester group, leading to cis (or Z) and trans (or E) planar arrangements. Due to resonance stabilization, these planar conformations are strongly preferred. acs.org For most esters, the Z conformation, where the alkyl group of the ester is on the same side as the carbonyl oxygen, is significantly more stable than the E conformation due to a combination of steric and dipole-dipole interactions. acs.org

In the context of a picolinate ester, another crucial rotation is around the bond connecting the pyridine ring to the carbonyl carbon. Computational studies on picolinic acid have shown that the potential energy surface has distinct minima corresponding to different orientations of the carboxylic acid group relative to the nitrogen atom of the pyridine ring. researchgate.net The trans-conformer, where the carbonyl oxygen is oriented away from the nitrogen, was found to be the most stable. researchgate.net The energy difference between conformers and the height of the rotational barriers can be quantified, providing a measure of the molecule's rigidity. For example, in picolinamide, the calculated enthalpy barrier for amide rotation is substantial, highlighting significant electronic and steric effects. nih.gov

The presence of substituents, such as the bromine atom in this compound, can influence the conformational landscape. Electron-withdrawing groups can affect the electron distribution in the aromatic ring and potentially increase rotational barriers. nih.gov The bulky isopropyl group also introduces steric hindrance that will favor specific rotational conformations to minimize energetic penalties.

The findings from such computational analyses are often summarized in data tables that detail the relative energies of the stable conformers and the energy barriers separating them.

Table 1: Representative Computational Methods for Conformational Analysis

| Computational Method | Basis Set | Typical Application | Reference |

| Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Geometry optimization and energy calculation of conformers. | researchgate.net |

| Density Functional Theory (DFT) - B3PW91 | - | Used for isomer stability and vibrational frequency calculations. | iu.edu.sa |

| Ab initio (e.g., MP2, CCSD(T)) | - | High-accuracy energy calculations for rotational barriers. | nih.gov |

| Molecular Mechanics (MMFF) | - | Pre-screening of conformer distributions for flexible molecules. | nih.gov |

Table 2: Illustrative Conformational Energy Data for a Related Picolinamide

| Parameter | Value | Significance | Reference |

| Activation Enthalpy (ΔH‡) for Rotation | 18.3 ± 0.4 kcal/mol | Represents the energy barrier for rotation around the C-N amide bond. | nih.gov |

| Activation Entropy (ΔS‡) for Rotation | +1.3 ± 1.0 cal/mol·K | Provides insight into the change in disorder at the transition state. | nih.gov |

Note: Data presented is for picolinamide, a structurally related compound, to illustrate the type of results obtained from computational analysis.

Comparative Research and Analog Studies Within Picolinate Chemistry

Impact of Ester Group Variation (e.g., Methyl, Ethyl, Benzyl (B1604629), tert-Butyl) on Reactivity and Synthetic Utility

Methyl and Ethyl Esters: Methyl and ethyl picolinates are among the most common and synthetically accessible derivatives. Their small size minimizes steric hindrance at the adjacent C2 position of the pyridine (B92270) ring and at the carbonyl carbon. This makes them suitable substrates for a wide range of reactions where access to the pyridine ring or the carboxyl group is necessary. For instance, in metal-catalyzed cross-coupling reactions at the bromine-substituted C5 position, the small ester group is unlikely to interfere with the coordination of the palladium catalyst. However, their relatively simple structure also means they are readily susceptible to hydrolysis or transesterification under basic or acidic conditions, which can be a limitation if the ester needs to be preserved throughout a multi-step synthesis.

Benzyl Esters: The benzyl ester offers unique synthetic advantages, primarily serving as a protecting group for the carboxylic acid. It is generally more stable to mild acidic and basic conditions than simple alkyl esters. A key feature of the benzyl group is its susceptibility to cleavage under neutral hydrogenolysis conditions (e.g., H₂, Pd/C), a process that leaves many other functional groups intact. nih.gov This orthogonality makes benzyl picolinates highly valuable in complex total synthesis. Furthermore, reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for the mild and efficient synthesis of benzyl esters under neutral conditions, highlighting their importance in modern organic chemistry. beilstein-journals.orgorganic-chemistry.org

tert-Butyl Esters: The tert-butyl ester provides significant steric bulk, which can shield the carbonyl group and the adjacent ring position from certain reagents. Its primary utility, however, lies in its role as a robust protecting group. The tert-butyl group is highly resistant to nucleophilic attack and hydrolysis under basic conditions due to steric hindrance. It is readily cleaved under specific, strong acidic conditions (e.g., trifluoroacetic acid), which allows for selective deprotection in the presence of other acid-sensitive functionalities like benzyl ethers or even other types of esters. nih.gov This stability and selective removal make tert-butyl picolinates useful intermediates when harsh, non-acidic conditions are required for other parts of the molecule.

The following interactive table summarizes the comparative features of these ester groups in the context of a 5-bromopicolinate scaffold.

| Ester Group | Relative Steric Hindrance | Key Synthetic Utility | Typical Cleavage Conditions | Reactivity Considerations |

|---|---|---|---|---|

| Methyl | Low | General purpose, cost-effective | Acid/Base Hydrolysis | Low steric hindrance allows for easy access to reaction sites, but susceptible to hydrolysis. |

| Ethyl | Low | General purpose, similar to methyl | Acid/Base Hydrolysis | Slightly more sterically hindered and lipophilic than methyl ester. |

| Benzyl | Medium | Protecting group | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents; allows for deprotection under neutral conditions. nih.gov |

| tert-Butyl | High | Robust protecting group | Strong Acid (e.g., TFA) | High steric bulk can influence nearby reactions; very stable to base and nucleophiles. nih.gov |

Regioisomeric Effects of Halogen Substitution (e.g., Isopropyl 4-bromopicolinate vs. 5-bromopicolinate)

The position of the bromine atom on the picolinate (B1231196) ring dramatically alters the electronic properties and, consequently, the chemical reactivity of the molecule. The pyridine nitrogen atom acts as a strong electron-withdrawing group through both inductive and resonance effects, acidifying the ring protons and making the ring carbons electrophilic. The impact of this electron withdrawal is most pronounced at the ortho (C2, C6) and para (C4) positions.

In isopropyl 4-bromopicolinate , the bromine atom is at the para position relative to the ring nitrogen. This placement makes the C4 carbon significantly electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In the SNAr mechanism, a nucleophile attacks the electron-poor carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. For a 4-halopyridine, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides substantial stabilization and lowers the activation energy for the reaction. wikipedia.orgiust.ac.ir

Conversely, in isopropyl 5-bromopicolinate , the bromine atom is at the meta position relative to the ring nitrogen. While the C5 position is still influenced by the inductive withdrawal of the nitrogen, resonance delocalization of a negative charge from this position onto the nitrogen is not possible without disrupting the aromaticity of the benzene (B151609) ring. iust.ac.ir As a result, the Meisenheimer intermediate formed from nucleophilic attack at C5 is significantly less stable. This makes this compound far less reactive towards SNAr reactions compared to its 4-bromo counterpart. researchgate.net

In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the electronic differences also play a role. The more electron-deficient C-Br bond in the 4-bromo isomer can facilitate the rate-determining oxidative addition step in some catalytic cycles. chemrxiv.org Therefore, under identical conditions, one might expect isopropyl 4-bromopicolinate to exhibit higher reactivity in certain cross-coupling protocols.

| Property | Isopropyl 4-bromopicolinate | This compound |

|---|---|---|

| Position of Br relative to Nitrogen | Para (C4) | Meta (C5) |

| Reactivity in SNAr | High. Activated by resonance stabilization of the Meisenheimer intermediate onto the nitrogen atom. wikipedia.org | Low. Lacks direct resonance stabilization of the intermediate onto the nitrogen atom. iust.ac.ir |

| Relative Reactivity in Cross-Coupling | Generally higher due to greater electrophilicity of the C4 carbon. | Generally lower, may require more forcing conditions or specialized catalysts. |

| Electronic Character of C-Br Carbon | Highly electron-deficient. | Moderately electron-deficient. |

Reactivity Comparisons with Other Halogenated Analogs (e.g., Chloro- and Iodo-picolinates)

The identity of the halogen atom on the picolinate ring is a primary determinant of its reactivity, particularly in the widely utilized palladium-catalyzed cross-coupling reactions. The general reactivity trend for organohalides in the crucial oxidative addition step of these reactions is governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the longest and weakest, followed by C-Br, and then the much stronger C-Cl bond.

Iodo-picolinates: Due to the weakness of the C-I bond, iodo-analogs are the most reactive substrates in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. wikipedia.org The oxidative addition to a Pd(0) catalyst is typically fast, often occurring at room temperature with a wide variety of catalysts. This high reactivity allows for mild reaction conditions but can be a disadvantage if selectivity is required in a molecule with multiple reactive sites.

Bromo-picolinates: Bromo-picolinates, including this compound, represent a good balance of reactivity and stability. berkeley.edu The C-Br bond is strong enough to make the compound generally stable and easy to handle, yet weak enough to readily undergo oxidative addition under moderately heated conditions with standard palladium catalysts and ligands. illinois.edu Their cost is often lower than that of iodo-analogs, making them a popular choice for many synthetic applications.

Chloro-picolinates: Chloro-analogs are the least reactive of the common halopicolinates in cross-coupling reactions. libretexts.org The strength of the C-Cl bond means that the oxidative addition step is slow and often rate-limiting, requiring more forcing conditions such as higher temperatures and, crucially, specialized, highly active catalyst systems. researchgate.net The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) has been instrumental in enabling efficient cross-coupling of aryl chlorides. libretexts.org While less reactive, chloro-picolinates are often the most cost-effective starting materials.

In nucleophilic aromatic substitution (SNAr) , this reactivity trend is often inverted. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-X bond. youtube.com A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, accelerating the attack. Therefore, the reactivity order in SNAr is often F > Cl > Br > I. masterorganicchemistry.comyoutube.com

| Halogen Analog | Relative C-X Bond Strength | Typical Reactivity in Pd Cross-Coupling | Typical Reactivity in SNAr | Considerations |

|---|---|---|---|---|

| Iodo-picolinate | Weakest | Highest (I > Br > Cl). wikipedia.org Reacts under mild conditions. | Lowest. The C-I bond is not electronegative enough to strongly activate the ring. | Most reactive but often most expensive and least stable. |

| Bromo-picolinate | Intermediate | Good. A reliable substrate with a balance of reactivity and stability. berkeley.edu | Intermediate. Can undergo SNAr if the ring is sufficiently activated. | The workhorse for many cross-coupling applications. |

| Chloro-picolinate | Strongest | Lowest. Requires forcing conditions and/or specialized, electron-rich ligands. libretexts.org | High. The electronegativity of chlorine activates the carbon for nucleophilic attack. | Often the most economical starting material but synthetically more challenging for cross-coupling. |

Future Directions and Emerging Research Avenues for Isopropyl 5 Bromopicolinate

The strategic importance of the brominated picolinate (B1231196) scaffold, exemplified by Isopropyl 5-bromopicolinate, continues to drive innovation in synthetic chemistry and material science. Future research is poised to address existing challenges in its synthesis and expand its utility into novel applications. Key emerging avenues focus on enhancing sustainability, efficiency, and the exploration of its potential in advanced materials and chemical biology.

Q & A

Q. What established synthetic routes are used to prepare isopropyl 5-bromopicolinate, and what reaction parameters critically influence yield?

Methodological Answer: The synthesis typically involves bromination of picolinic acid derivatives followed by esterification with isopropanol. Key parameters include:

- Bromination conditions : Use of N-bromosuccinimide (NBS) in DMF at 80–100°C for regioselective bromination at the 5-position .

- Esterification : Catalysis by sulfuric acid or DCC/DMAP, with rigorous exclusion of moisture to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer:

- 1H/13C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping aromatic proton peaks (e.g., distinguishing C-4 and C-6 positions). Integration ratios confirm ester formation .

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ at m/z 274.0 (C9H10BrNO2+) and rule out residual brominating agents .

- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and absence of carboxylic acid O-H bands (~2500–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design kinetic studies to elucidate reaction mechanisms involving this compound in cross-coupling reactions?

Methodological Answer: Apply the PICOT framework to structure experiments:

- Population (P) : this compound as a substrate.

- Intervention (I) : Vary catalysts (e.g., Pd(PPh3)4 vs. NiCl2), ligands (bidentate vs. monodentate), and solvents (THF vs. DMF).

- Comparison (C) : Benchmark against 5-chloro or 5-iodo analogs to assess halogen reactivity trends.

- Outcome (O) : Measure turnover frequency (TOF) via GC-MS or in-situ IR to track intermediate formation.

- Time (T) : Conduct time-resolved experiments at 25°C, 50°C, and 80°C to calculate activation parameters (ΔH‡, ΔS‡) .

Q. What strategies resolve contradictions in reported catalytic efficiencies when using this compound in metal-mediated reactions?

Methodological Answer:

- Systematic Replication : Reproduce studies under identical conditions (catalyst loading, solvent purity, inert atmosphere) to isolate variables causing discrepancies .

- Control Experiments : Test for trace metal contaminants (e.g., Fe, Cu) via ICP-MS, which may unintentionally influence catalysis .

- Meta-Analysis : Use the FINER criteria to evaluate literature quality—prioritize studies with rigorous purity validation (HPLC >99%) and detailed kinetic data over those lacking reproducibility protocols .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density at the C-Br bond, predicting susceptibility to oxidative addition .

- Solvent Effects : Use COSMO-RS models to simulate polarity impacts on reaction barriers in ionic liquids vs. aprotic solvents .

- Validation : Compare computed activation energies with experimental Arrhenius plots from Question 3 .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

- Nonlinear Regression : Fit IC50 values using four-parameter logistic models (e.g., GraphPad Prism) to account for Hill slopes and plateaus.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates, ensuring data aligns with Gaussian distributions .

- Error Propagation : Report confidence intervals for EC50 values derived from bootstrap resampling (n=5000 iterations) .

Ethical & Reproducibility Considerations

Q. How should researchers address potential hazards when handling this compound in catalytic studies?

Methodological Answer:

- Risk Assessment : Prioritize glovebox use for air-sensitive catalysts (e.g., Pd complexes) and ensure fume hoods handle brominated compound volatility .

- Waste Management : Quench reactions with aqueous Na2S2O3 to reduce residual Br2, followed by neutralization before disposal .

- Documentation : Adhere to FAIR data principles—publish full experimental details (e.g., catalyst lot numbers, solvent drying methods) in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.